molecular formula C5H5IN2O B8726618 5-Iodo-1-methyl-1H-pyrazole-4-carbaldehyde

5-Iodo-1-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B8726618
M. Wt: 236.01 g/mol
InChI Key: NYTCTSLNYUTBPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Iodo-1-methyl-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C5H5IN2O and its molecular weight is 236.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C5H5IN2O

Molecular Weight

236.01 g/mol

IUPAC Name

5-iodo-1-methylpyrazole-4-carbaldehyde

InChI

InChI=1S/C5H5IN2O/c1-8-5(6)4(3-9)2-7-8/h2-3H,1H3

InChI Key

NYTCTSLNYUTBPE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C=O)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cooled (0° C.) solution of 5-iodo-1-methyl-1H-pyrazole (1.3 g, 6.3 mmol) in dimethyl formamide (2 mL), under an atmosphere of nitrogen, was added phosphorus oxychloride (1.72 mL, 18.8 mmol, 3.0 eq.). The resulting mixture was stirred at room temperature for 4 hr before partitioning between ethyl acetate (80 mL) and 2M aqueous potassium carbonate (80 mL). The aqueous layer was extracted again with ethyl acetate (80 mL). The organic extracts were combined and washed with water (3×50 mL) and then dried over magnesium sulphate. The resulting mixture was filtered and the filtrate evaporated under reduced pressure to give the title compound as an orange solid (0.58 g, 39%).
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
1.72 mL
Type
reactant
Reaction Step Two
Yield
39%

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